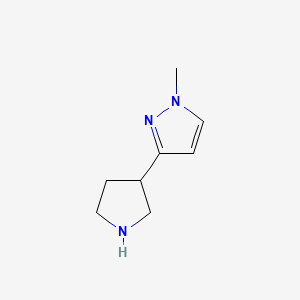

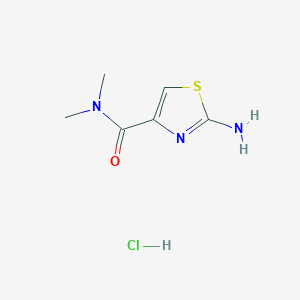

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves several key strategies, including Michael addition, intramolecular substitution, and cyclization reactions. Notably, the preparation of thiazoline-4-carboxylates from thiocarboxamides under basic conditions exemplifies the synthetic approach to similar compounds. This method yields thiazoline derivatives, which can further undergo hydrolysis to form the desired hydrochloride salts (Nötzel et al., 2001). Moreover, the coupling of aminothiazoles with acid chlorides to produce benzamide derivatives underlines the versatility in synthesizing structurally diverse compounds within this chemical class (Lynch et al., 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including carboxamide groups, is characterized by X-ray diffraction, showcasing differences in molecular geometries due to various substituents. These structural variations significantly influence the compound's chemical behavior and interactions. For instance, the molecular conformation of synthesized imidazole-carboxamides is stabilized by intramolecular hydrogen bonding, leading to an extended planar structural pattern, highlighting the importance of structural analysis in understanding these compounds' properties (Banerjee et al., 1999).

Chemical Reactions and Properties

Thiazole derivatives undergo a range of chemical reactions, including nucleophilic catalysis and cyclization, to form peptides and other complex molecules. The use of 4-(dimethylamino)pyridine N-oxide as a catalyst in peptide coupling reactions exemplifies the chemical versatility of these compounds (Shiina et al., 2008). Additionally, the dehydrative cyclization of thiourea intermediate resin highlights the synthetic utility in creating thiazole derivatives on a solid phase (Kim et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Thiazole derivatives are synthesized through various chemical reactions, offering a versatile backbone for further modifications and applications in medicinal chemistry and material science. For instance, a study described the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the chemical versatility of thiazole compounds (Nötzel et al., 2001). Another research demonstrated the efficient synthesis of 2-aminothiazole-5-carbamides, highlighting a method for creating potential drug candidates (Chen et al., 2009).

Biological Activities

Thiazole derivatives exhibit a range of biological activities, making them valuable in drug discovery and biochemical research. For example, some compounds derived from 2-aminothiazole showed anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Lynch et al., 2006). Another study found that 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1h-pyrrole-3-carboxamides exhibited cytotoxic activity against cancer cells, demonstrating the anticancer potential of thiazole derivatives (Zykova et al., 2018).

Material Science Applications

Thiazole derivatives also find applications in material science, such as in the synthesis of dyes and functional materials. A study on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed the utility of thiazole compounds in developing new materials with antimicrobial and antitumor activities (Khalifa et al., 2015).

Orientations Futures

The future directions for “2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride” could involve further exploration of its potential therapeutic roles, given the diverse biological activities of 2-aminothiazoles . More research could also be conducted to understand its specific synthesis methods, chemical reactions, and mechanism of action.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They have been associated with various pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in various solvents could suggest that the action of this compound may be influenced by the environment in which it is administered.

Propriétés

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLJOMOMFHNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)